molecular formula C10H10ClF3O2S B2654245 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzenesulfonyl chloride CAS No. 1696193-35-7

4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzenesulfonyl chloride

Cat. No. B2654245
CAS RN: 1696193-35-7
M. Wt: 286.69
InChI Key: BCODNMOBQBESCY-UHFFFAOYSA-N
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Description

“4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzenesulfonyl chloride” is a chemical compound with the CAS Number: 1696193-35-7 . It has a molecular weight of 286.7 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10ClF3O2S/c1-9(2,10(12,13)14)7-3-5-8(6-4-7)17(11,15)16/h3-6H,1-2H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 286.7 . Unfortunately, other physical and chemical properties like boiling point, density, etc., were not found in the sources I searched.

Scientific Research Applications

Chemical Synthesis and Applications :

  • The study by Fülöpová and Soural (2015) discusses the use of polymer-supported benzenesulfonamides, prepared from immobilized primary amines and nitrobenzenesulfonyl chloride, as key intermediates in chemical transformations. This highlights the compound's role in synthesizing diverse privileged scaffolds through different chemical strategies, including unusual rearrangements (Fülöpová & Soural, 2015).

Catalysis and Reaction Media :

  • Nara, Harjani, and Salunkhe (2001) demonstrated the use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids as unconventional reaction media and Lewis acid catalysts for Friedel-Crafts sulfonylation reactions. The study showcases the enhanced reactivity and almost quantitative yields of diaryl sulfones using 4-methyl benzenesulfonyl chloride, underlining its utility in sulfonylation reactions under ambient conditions (Nara, Harjani, & Salunkhe, 2001).

Antibacterial Applications :

  • Abbasi et al. (2015) researched synthetic N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, finding potent antibacterial agents among the synthesized compounds. This work underscores the compound's importance in developing new antibacterial agents through the reaction of napthalen-1-amine with 4-methylbenzenesulfonyl chloride (Abbasi et al., 2015).

Development of Synthetic Methods :

  • The preparation and structural characterization of two new sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were investigated by Rublova et al. (2017). Their study provides insights into the synthesis, crystal structure, and kinetic investigation of these compounds, contributing to the development of novel synthetic methods involving sulfonyl chlorides (Rublova et al., 2017).

Safety and Hazards

The compound’s Material Safety Data Sheet (MSDS) can provide detailed safety and hazard information . Always handle chemicals with appropriate safety measures.

properties

IUPAC Name

4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF3O2S/c1-9(2,10(12,13)14)7-3-5-8(6-4-7)17(11,15)16/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCODNMOBQBESCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)S(=O)(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzenesulfonyl chloride

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